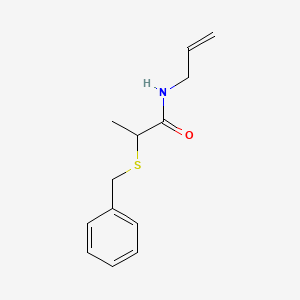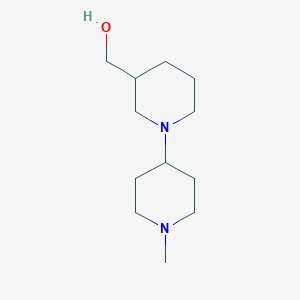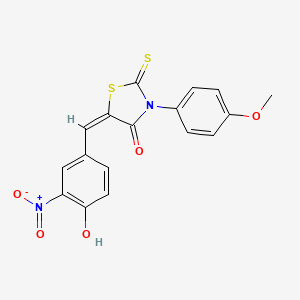![molecular formula C13H15BrN2O B5068008 1-[4-(2-bromophenoxy)butyl]-1H-imidazole](/img/structure/B5068008.png)
1-[4-(2-bromophenoxy)butyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-bromophenoxy)butyl]-1H-imidazole, commonly known as Brimonidine, is a chemical compound that belongs to the class of imidazole derivatives. It is an alpha-2 adrenergic agonist that is used in the treatment of various ocular disorders, including glaucoma and ocular hypertension. The compound has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
作用机制
Brimonidine exerts its pharmacological effects by selectively activating alpha-2 adrenergic receptors in the eye. Activation of these receptors leads to a decrease in the production of aqueous humor and an increase in uveoscleral outflow, resulting in a reduction in intraocular pressure. The compound also has neuroprotective effects, which may be mediated through the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Brimonidine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and oxidative stress markers in the eye. The compound also has vasodilatory effects, which may be beneficial in the treatment of ocular ischemic syndrome. Additionally, Brimonidine has been shown to improve retinal function in animal models of retinal degeneration.
实验室实验的优点和局限性
Brimonidine has several advantages as a research tool. It is highly selective for alpha-2 adrenergic receptors and has a well-defined mechanism of action. The compound is also relatively stable and can be easily synthesized in the laboratory. However, Brimonidine has some limitations as a research tool. It has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, the compound may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on Brimonidine. One area of interest is the development of novel formulations of the compound that can improve its bioavailability and efficacy. Another area of interest is the investigation of Brimonidine's neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, the compound may have potential applications in the treatment of ocular ischemic syndrome and other ocular disorders. Further research is needed to fully understand the potential therapeutic applications of Brimonidine.
合成方法
The synthesis of Brimonidine involves the reaction of 2-bromophenol with 4-bromobutylamine in the presence of an acid catalyst. The resulting intermediate is then treated with imidazole to form Brimonidine. The synthesis process has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
科学研究应用
Brimonidine has been extensively studied for its potential therapeutic applications in various ocular disorders. It has been shown to reduce intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow. The compound has also been studied for its neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-12-5-1-2-6-13(12)17-10-4-3-8-16-9-7-15-11-16/h1-2,5-7,9,11H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQSGIJZBMXRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5067936.png)
![7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5067937.png)

![4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5067956.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5067958.png)

![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5067994.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5068002.png)

![propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5068023.png)

![5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5068028.png)
![4-(4-methyl-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5068039.png)